molecular formula C24H20N4O4S2 B11345279 Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11345279
M. Wt: 492.6 g/mol
InChI Key: ZXGVUVPQTDTUIC-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, including calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. Subsequent steps include the introduction of the furan and thiazole moieties through nucleophilic substitution and coupling reactions. The cyano group is often introduced via a cyanation reaction using reagents like potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted furan and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the dihydropyridine core, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The dihydropyridine core is a key feature in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the furan and thiazole rings.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate would depend on its specific application. In a biological context, it could interact with calcium channels or other proteins, modulating their activity. The presence of multiple functional groups allows for various interactions with molecular targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a dihydropyridine core.

    Amlodipine: Another calcium channel blocker with a similar core structure.

    Furapyrimidines: Compounds containing both furan and pyrimidine rings, used in various medicinal applications.

Uniqueness

Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which provides a wide range of chemical reactivity and potential applications. The presence of the thiazole ring, in particular, distinguishes it from many other dihydropyridine derivatives, potentially offering unique biological activities and industrial applications.

Properties

Molecular Formula

C24H20N4O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 5-cyano-4-(furan-2-yl)-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H20N4O4S2/c1-2-31-23(30)20-19(17-9-6-11-32-17)16(13-25)22(28-21(20)15-7-4-3-5-8-15)34-14-18(29)27-24-26-10-12-33-24/h3-12,19,28H,2,14H2,1H3,(H,26,27,29)

InChI Key

ZXGVUVPQTDTUIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=NC=CS3)C4=CC=CC=C4

Origin of Product

United States

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